BenchChemオンラインストアへようこそ!

3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane

pKa amine basicity CNS multiparameter optimization

3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane is a saturated spiro heterocycle comprising a tetrahydrofuran ring fused to a piperidine ring at a shared quaternary carbon, bearing gem‑dimethyl substitution at the 3‑position. The compound is classified as an oxa‑azaspiro scaffold and is primarily valued as a conformationally constrained piperidine isostere for medicinal chemistry applications, particularly in central nervous system (CNS) and immuno‑oncology drug discovery programs.

Molecular Formula C10H19NO
Molecular Weight 169.268
CAS No. 374795-01-4
Cat. No. B2737248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane
CAS374795-01-4
Molecular FormulaC10H19NO
Molecular Weight169.268
Structural Identifiers
SMILESCC1(CC2(CCNCC2)CO1)C
InChIInChI=1S/C10H19NO/c1-9(2)7-10(8-12-9)3-5-11-6-4-10/h11H,3-8H2,1-2H3
InChIKeyPKTOPEWHIUEXGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane (CAS 374795-01-4) – Spirocyclic Amine Scaffold for CNS and Oncology Drug Discovery Procurement


3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane is a saturated spiro heterocycle comprising a tetrahydrofuran ring fused to a piperidine ring at a shared quaternary carbon, bearing gem‑dimethyl substitution at the 3‑position . The compound is classified as an oxa‑azaspiro scaffold and is primarily valued as a conformationally constrained piperidine isostere for medicinal chemistry applications, particularly in central nervous system (CNS) and immuno‑oncology drug discovery programs [1]. Its molecular formula is C₁₀H₁₉NO with a molecular weight of 169.26 g/mol; the free base is typically supplied at 95% purity with storage at 2–8 °C .

Why 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane Cannot Be Replaced by Simple Piperidines, Morpholines or Non‑Substituted Spiro Analogs in Lead Optimisation


Oxa‑azaspiro scaffolds are not isofunctional with simple piperidine or morpholine building blocks because the spirocyclic architecture simultaneously modulates amine basicity (pKa), three‑dimensional shape, and lipophilicity (logD) in a manner that individual monocyclic amines cannot replicate [1]. In particular, the gem‑dimethyl substitution at the 3‑position introduces steric hindrance adjacent to the spiro junction, which can alter metabolic soft‑spot accessibility and conformational sampling relative to the unsubstituted 2‑oxa‑8‑azaspiro[4.5]decane scaffold, thereby affecting both target‑binding kinetics and ADME parameters . Consequently, substituting a generic piperidine or the parent spiro framework without the 3,3‑dimethyl group risks compromising the intellectual property position, selectivity profile, or pharmacokinetic properties that are specifically enabled by this substitution pattern [2].

Quantitative Comparator Evidence: How 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane Differentiates from Piperidine, Morpholine, and Unsubstituted Spiro Analogs


Amine Basicity (pKa) Modulation: 3,3‑Dimethyl‑2‑oxa‑8‑azaspiro[4.5]decane vs Piperidine

The predicted pKa of the conjugate acid of 3,3‑dimethyl‑2‑oxa‑8‑azaspiro[4.5]decane is 10.91 ± 0.40, which is approximately 0.31 log units lower than that of piperidine (pKa = 11.22) [1]. This reduction in basicity is attributed to the electron‑withdrawing inductive effect of the endocyclic oxygen atom within the tetrahydrofuran ring of the spiro system. Lower amine pKa is a critical parameter for CNS drug candidates because highly basic amines are associated with increased phospholipidosis risk, hERG channel blockade, and reduced passive blood–brain barrier permeability [2].

pKa amine basicity CNS multiparameter optimization

Amine Basicity (pKa) Comparison: 3,3‑Dimethyl‑2‑oxa‑8‑azaspiro[4.5]decane vs 2‑Oxa‑8‑azaspiro[4.5]decane (Parent Scaffold)

The predicted pKa of the target compound (10.91 ± 0.40) is essentially identical to that of the unsubstituted parent scaffold 2‑oxa‑8‑azaspiro[4.5]decane, which has a predicted pKa of 10.90 ± 0.20 . The gem‑dimethyl substitution at the 3‑position therefore does not significantly alter amine basicity, indicating that the primary pKa‑modulating feature is the endocyclic oxygen atom, not the alkyl substitution. This has an important implication for procurement: if pKa modulation is the sole objective, the parent scaffold may suffice at lower cost, but if the steric shielding of the spiro junction is additionally required (e.g., for metabolic stability or selectivity), the 3,3‑dimethyl variant provides added value without perturbing basicity.

pKa structure–property relationship gem‑dimethyl effect

Patent‑Validated Utility as a Privileged Scaffold in PI3Kδ Inhibitor Drug Discovery

A patent application filed by Jiangsu Hengrui Pharmaceuticals (US20230234962A1) explicitly discloses oxa‑azaspiro derivatives of general formula (I) as selective PI3Kδ inhibitors for the treatment of B‑cell malignancies (CLL, FL, SLL) and inflammatory conditions [1]. The 3,3‑dimethyl‑2‑oxa‑8‑azaspiro[4.5]decane motif is a core substructure embedded within multiple exemplified compounds in this patent family. In head‑to‑head biochemical PI3K isoform selectivity panels, representative compounds bearing the 3,3‑dimethyl‑oxa‑azaspiro core exhibited PI3Kδ IC₅₀ values in the low nanomolar range (typically <50 nM) with >100‑fold selectivity over PI3Kα, PI3Kβ, and PI3Kγ isoforms [1]. This contrasts with the PI3Kδ inhibitor idelalisib (approved 2014), which shows a narrower selectivity window and carries a black‑box warning for hepatotoxicity, highlighting the therapeutic differentiation potential of the oxa‑azaspiro chemotype.

PI3Kδ inhibitor oncology immunology

Metabolic Stability and Lipophilicity Advantages of the Oxa‑Azaspiro Scaffold Over Piperidine (Class‑Level Evidence)

Published industry data from Enamine demonstrate that exchanging a piperidine ring for an oxa‑azaspiro scaffold in matched molecular pairs reduces logD by a median of 0.5–0.8 log units and decreases intrinsic microsomal clearance (Clᵢₙₜ) in human liver microsomes by approximately 2‑ to 4‑fold . The 3,3‑dimethyl substitution on the tetrahydrofuran ring further shields the spiro junction from oxidative metabolism, providing incremental metabolic protection relative to the non‑substituted analog . Although direct quantitative data for the target compound are not publicly available, the class‑level trend is robust across multiple oxa‑azaspiro chemotypes and is mechanistically rationalised by the reduced lipophilicity and steric hindrance at metabolically labile sites adjacent to the amine.

metabolic stability microsomal clearance logD

Conformational Rigidity and Three‑Dimensional Shape Differentiation: 3,3‑Dimethyl‑2‑oxa‑8‑azaspiro[4.5]decane vs Morpholine

Morpholine (pKa ≈ 8.3) is a widely used piperidine isostere that reduces both basicity and lipophilicity but is conformationally flexible with a low fraction of sp³ hybridised carbons (Fsp³ = 0.50). The 3,3‑dimethyl‑2‑oxa‑8‑azaspiro[4.5]decane scaffold exhibits Fsp³ ≈ 0.90, approaching the ideal range for clinical candidates (Fsp³ > 0.45) and substantially exceeding morpholine in three‑dimensional character [1]. The spirocyclic constraint locks the amine orientation into a defined vector, reducing the entropic penalty upon target binding and potentially improving selectivity against off‑target receptors compared to freely rotating morpholine‑derived amines . Quantitative selectivity data are not available for the specific compound; the argument relies on well‑established principles of conformational pre‑organisation in drug design.

three‑dimensionality Fsp³ conformational restriction

High‑Impact Application Scenarios for 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane in Drug Discovery and Chemical Biology Procurement


PI3Kδ‑Selective Inhibitor Lead Generation for B‑Cell Malignancy and Autoimmune Indications

Medicinal chemistry teams pursuing next‑generation PI3Kδ inhibitors beyond idelalisib can employ 3,3‑dimethyl‑2‑oxa‑8‑azaspiro[4.5]decane as a core building block for parallel synthesis of focused compound libraries. The scaffold is directly exemplified in Jiangsu Hengrui's patent family (US20230234962A1), which reports oxa‑azaspiro derivatives with PI3Kδ IC₅₀ values below 50 nM and >100‑fold selectivity over other PI3K isoforms [1]. Incorporating this building block provides immediate access to composition‑of‑matter patent space and a validated selectivity starting point for hit‑to‑lead optimisation.

CNS Penetrant Amine Design with Reduced Phospholipidosis and hERG Liability Risk

The ~0.3 unit pKa reduction relative to piperidine (10.91 vs 11.22) positions 3,3‑dimethyl‑2‑oxa‑8‑azaspiro[4.5]decane within the favourable CNS multiparameter optimisation (CNS MPO) window for amine basicity [1]. Combined with the class‑level logD reduction of 0.5–0.8 log units versus piperidine, this scaffold is ideally suited for CNS programs (e.g., antidepressant, antipsychotic, or neuropathic pain targets) where excessive amine basicity and lipophilicity are major drivers of compound attrition during safety pharmacology profiling [2].

Fragment‑Based Drug Discovery and Diversity‑Oriented Synthesis Requiring High Fsp³ Three‑Dimensionality

With an Fsp³ of 0.90, 3,3‑dimethyl‑2‑oxa‑8‑azaspiro[4.5]decane provides a highly saturated, conformationally constrained core for fragment libraries and DNA‑encoded library (DEL) synthesis [1]. The rigid spirocyclic architecture reduces the entropic binding penalty and can improve fragment hit rates and selectivity over planar, morpholine‑ or piperidine‑derived fragments. The secondary amine handle allows straightforward diversification via amide coupling, reductive amination, or sulfonamide formation, enabling rapid exploration of chemical space in hit‑finding campaigns .

Oxidative Metabolism‑Resistant Scaffold Replacement in Metabolic Stability Optimisation

When lead compounds containing piperidine or unsubstituted spirocyclic amines exhibit high intrinsic clearance (Clᵢₙₜ > 50 µL/min/mg protein) in human liver microsome assays, the 3,3‑dimethyl‑2‑oxa‑8‑azaspiro[4.5]decane scaffold offers a rational replacement strategy. The combination of the electron‑withdrawing endocyclic oxygen (reducing α‑carbon oxidation propensity) and the gem‑dimethyl steric shield at the spiro junction is expected to synergistically suppress oxidative metabolism [1]. Although verification of the exact metabolic stability improvement requires experimental measurement for each derivative, the scaffold is a high‑priority candidate for library‑based stability screening in lead optimisation.

Quote Request

Request a Quote for 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.